molecular formula C9H7ClF3N B2594943 4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine CAS No. 2418693-06-6

4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine

Cat. No.: B2594943
CAS No.: 2418693-06-6
M. Wt: 221.61
InChI Key: FBWFCEIXNGQPSD-UHFFFAOYSA-N
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Description

4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine is a halogenated pyridine derivative with a cyclopropane ring substituted with a trifluoromethyl group.

Properties

IUPAC Name

4-chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3N/c10-6-1-4-14-7(5-6)8(2-3-8)9(11,12)13/h1,4-5H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWFCEIXNGQPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CC(=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyridine and trifluoromethylcyclopropane.

    Reaction Conditions: The key step involves the formation of the carbon-carbon bond between the pyridine ring and the trifluoromethylcyclopropyl group. This can be achieved through various methods, including

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of functionalized pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:
The incorporation of fluorine into drug candidates has been shown to enhance bioactivity and metabolic stability. Fluorinated compounds often exhibit improved pharmacokinetic properties, which can lead to increased efficacy in therapeutic applications. For instance, the trifluoromethyl group in 4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine may enhance binding affinity to biological targets due to increased lipophilicity .

2. Interaction Studies:
Research indicates that compounds similar to this compound can interact significantly with enzymes or receptors involved in critical biological pathways. This compound's unique steric and electronic properties make it a promising scaffold for the development of new pharmaceuticals targeting various diseases .

3. Examples of Related Fluorinated Drugs:
Fluorinated drugs have become increasingly prevalent in modern medicine, constituting approximately 25% of small-molecule drugs on the market. Notable examples include:

  • Ezetimibe: A cholesterol absorption inhibitor that benefits from fluorination for enhanced potency and metabolic stability.
  • Celecoxib: A COX-2 selective nonsteroidal anti-inflammatory drug that incorporates fluorine to improve its pharmacological profile .

Agrochemicals

1. Herbicidal Applications:
The compound is also being investigated for its potential use as a herbicide. Substituted pyridine compounds, including variants of this compound, have demonstrated herbicidal activity against various unwanted vegetation. The specific structural features of these compounds allow for selective action in monocotyledonous crops, making them suitable candidates for agricultural applications .

2. Development of Crop Protection Agents:
Research into the formulation of agrochemical compositions containing this compound suggests its utility in developing selective herbicides that minimize damage to desirable crops while effectively controlling harmful plants. This application is particularly relevant in the context of sustainable agriculture practices .

Table 1: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryDrug development with enhanced bioactivity and stabilityEzetimibe, Celecoxib
Interaction StudiesBinding affinity studies with biological targetsTargeting enzymes/receptors
AgrochemicalsHerbicidal activity against unwanted vegetationSelective herbicides for monocot crops
Crop Protection AgentsDevelopment of formulations for effective weed controlFormulations targeting specific harmful plants

Case Study Insights

  • A study on fluorinated compounds highlighted their role in enhancing metabolic stability during drug development, illustrating the importance of structural modifications like those found in this compound .
  • Research into herbicidal applications showed that substituted pyridine compounds could effectively control weeds while preserving crop health, indicating their potential as environmentally friendly agricultural solutions .

Mechanism of Action

The mechanism of action of 4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Key Molecular Properties:

Property Value Source Reference
Molecular Formula C₅H₃ClF₃N
Molecular Weight 195.54 g/mol
CAS Number EN300-4266687
MDL Number MFCD07787574

The chlorine atom at the 4-position of the pyridine ring and the trifluoromethylcyclopropyl group at the 2-position create steric and electronic effects that distinguish this compound from simpler pyridine derivatives.

Comparison with Structurally Similar Compounds

Comparison with 6-Chloro-4-nitro-3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrrolo[2,3-b]pyridine

This compound (referred to as 44 in ) shares the trifluoromethylcyclopropyl substituent but differs in its heterocyclic core and substituent positions:

Feature 4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine Compound 44 ()
Core Structure Pyridine Pyrrolo[2,3-b]pyridine (azaindole)
Substituents Cl at 4-position Cl at 6-position, NO₂ at 4-position
Functional Groups Trifluoromethylcyclopropyl Trifluoromethylcyclopropyl + nitro
Molecular Weight 195.54 g/mol ~380 g/mol (estimated)
Application Building block for drug synthesis MAP4K1 inhibitor (BAY-405)

Key Differences :

  • The azaindole core of Compound 44 enhances its planar aromaticity, favoring interactions with kinase ATP-binding pockets, whereas the pyridine core in the target compound is more versatile for derivatization .
  • The nitro group in Compound 44 increases electrophilicity, enabling nucleophilic substitution reactions critical for inhibitor activity. In contrast, the chlorine in the target compound offers milder reactivity for controlled functionalization .

Comparison with (3S)-3-tert-butyl-N-[4-chloro-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]carboxamide

This carboxamide derivative () incorporates a pyridine ring with a trifluoromethyl group but features a distinct substitution pattern:

Feature This compound Carboxamide Derivative ()
Core Structure Pyridine Pyridazine + pyridine
Substituents Cl at 4-position Cl at 4-position on phenyl ring
Functional Groups Trifluoromethylcyclopropyl Trifluoromethylpyridinyl + carboxamide
Molecular Complexity Low (simple pyridine derivative) High (multi-ring system)
Application Intermediate Pharmaceutical candidate (e.g., kinase inhibitor)

Key Differences :

  • The carboxamide derivative’s multi-ring system and morpholine-ethoxy substituent enhance its solubility and target specificity in biological systems, whereas the target compound’s simplicity prioritizes synthetic flexibility .
  • The trifluoromethyl group in the carboxamide derivative is attached to a pyridine ring fused into a larger scaffold, contrasting with the cyclopropane-linked trifluoromethyl group in the target compound, which introduces steric constraints .

Biological Activity

4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group and a trifluoromethyl cyclopropyl moiety attached to a pyridine ring. This unique combination enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound primarily involves its role as a ligand in receptor binding studies. The trifluoromethyl group is known to enhance binding affinity due to its electron-withdrawing effects, which can stabilize interactions with target proteins. This compound may influence various signaling pathways, leading to altered cellular responses.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Fluorinated compounds often demonstrate enhanced potency against various cancer cell lines.
  • Antimicrobial Properties : Many pyridine derivatives show effectiveness against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Some studies suggest potential applications in treating neurological disorders.

Anticancer Activity

A study highlighted the enhanced potency of trifluoromethyl-containing compounds against cancer cell lines. For instance, the introduction of a trifluoromethyl group significantly increased the activity of certain tyrosine kinase inhibitors compared to their non-fluorinated counterparts . In vitro assays demonstrated that this compound could inhibit cell proliferation in various cancer models.

Antimicrobial Activity

Research into fluorinated pyridines has shown promising results against bacterial strains. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In one study, derivatives similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectivePotential applications in neurological disorders

Q & A

Basic Research Questions

Q. How can the molecular structure of 4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine be confirmed experimentally?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₆H₃ClF₃N) and molecular weight (181.54 g/mol). For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy:

  • ¹H NMR : Identify aromatic protons (δ ~8.0–8.5 ppm) and cyclopropane protons (δ ~1.0–2.0 ppm, split due to coupling).
  • ¹⁹F NMR : Detect the trifluoromethyl group (δ ~-60 to -70 ppm).
  • X-ray crystallography (if crystalline) provides definitive bond-length and angle data .

Q. What are the recommended synthetic routes for this compound?

  • Key Steps :

Cyclopropanation : React 2-chloro-4-iodopyridine with 1-(trifluoromethyl)cyclopropane under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (K₂CO₃) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.

  • Yield Optimization : Monitor reaction temperature (70–90°C) and stoichiometry (1:1.2 ratio of halide to cyclopropane) .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : N95 mask, nitrile gloves, and chemical-resistant lab coat .
  • Ventilation : Use fume hoods to avoid inhalation (risk code H333) .
  • Waste Disposal : Segregate halogenated waste for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

  • Electrophilic Substitution : The chlorine atom at the 4-position directs electrophiles to the 3- or 5-positions. Use DFT calculations to predict reactivity hotspots. For example, trifluoromethyl groups enhance electron-withdrawing effects, favoring nucleophilic attack at the 6-position .
  • Experimental Validation : Perform Suzuki-Miyaura coupling with aryl boronic acids at 80°C (PdCl₂(dppf) catalyst) to test predicted regioselectivity .

Q. What computational methods are effective for modeling the compound’s reactivity?

  • DFT Studies : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .
  • Validation : Cross-check computational results with experimental kinetic data (e.g., Hammett plots) .

Q. How can contradictions in biological activity data be resolved?

  • Case Study : If SAR studies show inconsistent IC₅₀ values against kinase targets:

Purity Verification : Re-analyze compound purity via HPLC (≥98% by area) .

Solubility Adjustments : Use co-solvents (e.g., 10% DMSO in PBS) to ensure consistent bioavailability .

Target Validation : Confirm target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Process Optimization :

  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes for cyclopropane ring formation .
  • Catalyst Screening : Test Pd₂(dba)₃/XPhos systems for enhanced cross-coupling efficiency .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

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